molecular formula C46H57N13O12 B12399953 STING agonist-20-Ala-amide-PEG2-C2-NH2

STING agonist-20-Ala-amide-PEG2-C2-NH2

Numéro de catalogue: B12399953
Poids moléculaire: 984.0 g/mol
Clé InChI: SMHIUUMWALWYLI-DRUWVYPFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

STING agonist-20-Ala-amide-PEG2-C2-NH2: is an active scaffold that includes a stimulator of interferon genes (STING). This compound is utilized in the synthesis of immune-stimulating antibody conjugates (ISACs) and is primarily used in cancer research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of STING agonist-20-Ala-amide-PEG2-C2-NH2 involves multiple steps, including the incorporation of polyethylene glycol (PEG) and amino acid residues. The exact synthetic route and reaction conditions are proprietary and typically involve specialized reagents and catalysts .

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. This involves large-scale synthesis using automated systems and stringent quality control measures .

Analyse Des Réactions Chimiques

Types of Reactions: STING agonist-20-Ala-amide-PEG2-C2-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction and include specific temperatures, solvents, and catalysts .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives of this compound .

Applications De Recherche Scientifique

STING agonist-20-Ala-amide-PEG2-C2-NH2 has a wide range of scientific research applications, including:

Mécanisme D'action

STING agonist-20-Ala-amide-PEG2-C2-NH2 exerts its effects by stimulating the STING pathway. This activation leads to the production of interferons and other cytokines, which play a crucial role in the immune response. The molecular targets include STING receptors, and the pathways involved are related to innate immunity and inflammation .

Comparaison Avec Des Composés Similaires

  • STING agonist-20-Ala-amide-PEG2-C2-NH2 TFA
  • Other STING agonists

Comparison: this compound is unique due to its specific structure, which allows for targeted activation of the STING pathway. Compared to other STING agonists, it offers a distinct balance of efficacy and safety, making it a valuable tool in cancer research and immunotherapy .

Activité Biologique

STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) is a synthetic compound designed to activate the stimulator of interferon genes (STING) pathway, which plays a crucial role in the immune response against tumors and infections. This compound has garnered significant interest in cancer research due to its potential to enhance immune-mediated tumor rejection.

Chemical Characteristics

  • Molecular Formula : C₄₈H₅₈F₃N₁₃O₁₄
  • Molecular Weight : 1098.05 g/mol
  • CAS Number : 2720500-49-0

The compound features a polyethylene glycol (PEG) linker that enhances its solubility and stability, making it suitable for various biological applications .

The primary biological activity of this compound involves the activation of the STING pathway, which leads to:

  • Production of Interferons : Activation stimulates the production of type I interferons and other cytokines, crucial for initiating an immune response .
  • Immune Activation : By enhancing the recognition and destruction of tumor cells, this compound serves as a valuable tool in cancer immunotherapy .

Biological Activity Data

Research indicates that this compound exhibits potent biological activity at nanomolar concentrations. Below is a summary of key findings:

Study Cell Line/Model EC50 (nM) Key Findings
Study 1THP1-Lucia ISG896Enhanced interferon production compared to single agonists .
Study 2Murine splenocytes0.17 ± 6.6Demonstrated significant immune activation .
Study 3Various tumor modelsVariesEffective in multiple cancer types, enhancing immune response .

Case Studies

  • Cancer Immunotherapy : In a study involving B16F10 melanoma and 4T1 breast tumor-bearing mice, treatment with STING agonist showed significant increases in immune response markers such as CXCL9 and IFNβ production, indicating robust activation of the STING pathway .
  • Combination Therapies : Research combining STING agonists with other immunotherapeutic agents demonstrated synergistic effects, enhancing overall efficacy in tumor reduction and immune system activation. The combination led to sustained STING activity, which is critical for long-term antitumor immunity .

Applications in Research

This compound is being explored for various applications:

  • Immune-Stimulating Antibody Conjugates (ISACs) : The compound's ability to activate STING makes it an ideal candidate for conjugation with antibodies to enhance targeted immune responses against cancer cells .
  • Therapeutic Development : Ongoing research aims to optimize formulations for better delivery and sustained release of the agonist in therapeutic settings, potentially improving patient outcomes in cancer treatment .

Propriétés

Formule moléculaire

C46H57N13O12

Poids moléculaire

984.0 g/mol

Nom IUPAC

3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]propanoate

InChI

InChI=1S/C46H57N13O12/c1-6-30-37(70-26(4)52-30)42(63)56-45-54-32-21-28(39(48)61)23-34(68-15-10-16-69-44(65)25(3)51-35(60)11-17-66-19-20-67-18-12-47)36(32)58(45)13-8-9-14-59-41-33(22-29(24-50-41)40(49)62)55-46(59)57-43(64)38-31(7-2)53-27(5)71-38/h8-9,21-25H,6-7,10-20,47H2,1-5H3,(H2,48,61)(H2,49,62)(H,51,60)(H,54,56,63)(H,55,57,64)/b9-8+/t25-/m0/s1

Clé InChI

SMHIUUMWALWYLI-DRUWVYPFSA-N

SMILES isomérique

CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)[C@H](C)NC(=O)CCOCCOCCN

SMILES canonique

CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)C(C)NC(=O)CCOCCOCCN

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.